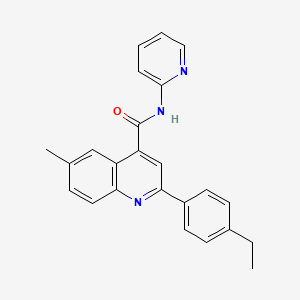![molecular formula C23H32N2O4 B6094764 2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6094764.png)
2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of TAK-659 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. Specifically, TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is involved in the activation of various signaling pathways in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a cancer treatment, the compound has also been studied for its potential applications in the treatment of autoimmune diseases and inflammatory disorders. TAK-659 has been shown to inhibit the activity of BTK in immune cells, which can help to reduce inflammation and autoimmune responses.
Advantages and Limitations for Lab Experiments
One of the primary advantages of TAK-659 for lab experiments is its specificity for BTK. This allows researchers to study the effects of BTK inhibition on various cellular pathways without the confounding effects of other compounds. However, one limitation of TAK-659 is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Future Directions
There are several potential future directions for research on TAK-659. One area of interest is the development of more potent analogs of the compound, which could help to improve its efficacy as a cancer treatment. Another area of interest is the study of the compound's effects on other signaling pathways that are involved in cancer and autoimmune diseases. Finally, there is potential for the development of TAK-659 as a diagnostic tool for the detection of BTK activity in cancer cells.
Synthesis Methods
The synthesis of TAK-659 is a complex process that involves several steps. The first step involves the reaction of 2-ethoxy-6-hydroxybenzaldehyde with 3-(2-hydroxyethyl)-4-(3-methoxybenzyl)piperazine in the presence of a base. This reaction produces a key intermediate, which is then reacted with formaldehyde and a reducing agent to form the final product, TAK-659.
Scientific Research Applications
TAK-659 has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of oncology, where the compound has been shown to have potential as a treatment for various types of cancer. TAK-659 has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
Properties
IUPAC Name |
2-ethoxy-6-[[3-(2-hydroxyethyl)-4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-3-29-22-9-5-7-19(23(22)27)16-24-11-12-25(20(17-24)10-13-26)15-18-6-4-8-21(14-18)28-2/h4-9,14,20,26-27H,3,10-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRDJBNJUJWPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCN(C(C2)CCO)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B6094686.png)
![2-[({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6094693.png)
![N-[(5-bromo-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B6094697.png)

![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]benzamide](/img/structure/B6094722.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6094726.png)
![2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B6094734.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinamide](/img/structure/B6094742.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6094748.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6094765.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B6094774.png)
